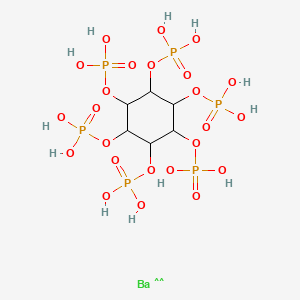

Barium phytate

Descripción

Contextualizing Myo-Inositol Hexakisphosphate (Phytic Acid) and its Inorganic Metal Complexes

Myo-inositol hexakisphosphate, commonly known as phytic acid, is a naturally occurring compound and the most abundant inositol (B14025) phosphate (B84403) in nature. researchgate.net It is the primary storage form of phosphorus in the seeds of many plants. nih.govnih.gov The structure of phytic acid consists of a myo-inositol ring, a six-carbon sugar alcohol, where each carbon is esterified with a phosphate group. frontiersin.orgresearchgate.net This unique arrangement of six phosphate groups, containing twelve exchangeable protons, makes phytic acid a powerful chelating agent. frontiersin.orgresearchgate.net

The phosphate groups give the molecule a strong negative charge at neutral pH, allowing it to readily form complexes with a wide range of metal cations. nih.gov These inorganic metal complexes, or phytates, have been extensively studied. The stability and solubility of these complexes depend on factors such as pH, the specific metal ion, and the metal-to-ligand molar ratio. nih.govfrontiersin.org Phytic acid can form complexes with various metals, including iron, zinc, calcium, magnesium, and aluminum. frontiersin.orgsi.edumdpi.com These interactions are crucial in soil chemistry, where phytic acid binds to mineral surfaces, and in biological systems. si.edumdpi.com The formation of these complexes is central to understanding the role of phytic acid in nature and its applications in science. researchgate.net

Significance of Barium-Phytate Complexes in Contemporary Chemical Research

In modern chemical research, barium phytate has emerged as a compound of significant interest, primarily for its application as a flame retardant in polymer science. mdpi.comresearchgate.net Research has demonstrated that barium phytate can act as an effective synergistic agent when combined with traditional intumescent flame retardants (IFR) in materials like epoxy resins (EP) and polyurethane foams (PUF). mdpi.comresearchgate.net

Detailed research findings have quantified the impact of barium phytate on the flammability of polymers. For instance, studies on epoxy resin composites have shown that the addition of a small percentage of barium phytate can lead to a substantial increase in the Limiting Oxygen Index (LOI) and a significant reduction in the Peak Heat Release Rate (PHRR). mdpi.comdntb.gov.ua Another area of research has explored the use of phytate as a naturally derived inhibitor for barite (barium sulfate) crystallization, a common issue in industrial processes. rsc.org These applications highlight the contemporary relevance of barium phytate as a functional material derived from a bio-based resource. mdpi.comresearchgate.net

| Material Composition | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (PHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Residue at 800°C (wt%) | Reference |

|---|---|---|---|---|---|

| Pure EP | - | 794.09 | - | 7.25 | mdpi.com |

| EP/14IFR/2Pa-Ba | 30.7 | 245.15 | - | 25.90 | mdpi.com |

| PUF-A10-PB5 (Polyurethane Foam with 10% APP and 5% Pa-Ba) | - | - | Lowest among tested samples | Highest among tested samples | researchgate.net |

Historical Development and Evolution of Research on Barium Phytate Chemistry

The history of barium phytate is intrinsically linked to the separate discoveries of its constituent parts: barium and phytic acid. The element barium, named from the Greek word barys meaning "heavy," was first distinguished as an oxide (baryta) from lime by Carl Wilhelm Scheele in 1774. shef.ac.uklibretexts.org The pure element was later isolated in 1808 by Sir Humphry Davy through the electrolysis of molten barium salts. shef.ac.uklibretexts.org

The study of phytic acid began in the late 19th and early 20th centuries, with its identification as the primary phosphorus compound in plant seeds. cdnsciencepub.com Early research focused on its isolation and characterization. In these early procedures, barium salts played a crucial role. Chemists utilized the relative insolubility of certain metal phytates to separate the compound from complex natural extracts. Specifically, crude barium phytate was often precipitated from extracts using barium acetate (B1210297) or barium carbonate. cdnsciencepub.comcerealsgrains.org This precipitated barium salt would then be purified and converted back to phytic acid using ion-exchange techniques. cerealsgrains.org

For much of the 20th century, barium phytate was primarily regarded as an intermediate in the purification of phytic acid. However, with the rise of materials science and the increasing demand for green, bio-based chemicals, the focus of research evolved. researchgate.net In recent years, scientists have begun to investigate the specific properties of barium phytate itself, rather than viewing it merely as a precursor. This shift has led to the contemporary research into its applications as a flame retardant and crystallization inhibitor, marking a new chapter in the scientific study of this compound. mdpi.comresearchgate.netrsc.org

Propiedades

Número CAS |

90940-73-1 |

|---|---|

Fórmula molecular |

C6H6Ba6O24P6 |

Peso molecular |

1471.9 g/mol |

Nombre IUPAC |

barium(2+);(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |

InChI |

InChI=1S/C6H18O24P6.6Ba/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 |

Clave InChI |

RWTUMPVMNMPSMC-UHFFFAOYSA-B |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Ba] |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |

Origen del producto |

United States |

Synthetic Methodologies and Preparative Chemistry of Barium Phytate

Routes of Synthesis from Phytic Acid and Barium Precursors

The primary methods for synthesizing barium phytate involve direct reactions between phytic acid and a suitable barium compound, leading to the precipitation of the insoluble barium phytate salt.

A prevalent method for the synthesis of barium phytate involves the reaction of phytic acid with barium carbonate in an aqueous medium. mdpi.comresearchgate.netdntb.gov.uamdpi.com This reaction is a straightforward acid-base reaction where the acidic phosphate (B84403) groups of phytic acid react with the basic barium carbonate.

The general chemical equation for this reaction can be represented as:

C₆H₁₈O₂₄P₆ + 6BaCO₃ → C₆H₆O₂₄P₆Ba₆ + 6H₂O + 6CO₂

In a typical procedure, a suspension of barium carbonate is prepared in deionized water. mdpi.commdpi.com A solution of phytic acid is then added gradually to the barium carbonate suspension with continuous stirring. mdpi.commdpi.com The reaction is often carried out at an elevated temperature, for instance, at 100°C for 3 hours, to facilitate the reaction and ensure the formation of a white precipitate of barium phytate. mdpi.com Another study maintained a constant temperature of 35°C during the addition of phytic acid solution to the barium carbonate suspension over 30 minutes, followed by a 3-hour reaction period. mdpi.comnih.gov The resulting precipitate is then collected, typically by filtration or centrifugation, washed thoroughly with deionized water to remove any unreacted starting materials or soluble byproducts, and subsequently dried to obtain the final barium phytate powder. mdpi.commdpi.comnih.gov One study reports a yield of approximately 85.88% using this method. mdpi.comnih.gov

Table 1: Reaction Parameters for Barium Phytate Synthesis from Barium Carbonate

| Parameter | Value | Reference |

| Molar Ratio (BaCO₃:Phytic Acid) | 3:1 (based on stoichiometric ratio) | mdpi.com |

| 6:1 (based on moles used in procedure) | mdpi.com | |

| Reaction Temperature | 100 °C | mdpi.com |

| 35 °C | mdpi.com | |

| Reaction Time | 3 hours | mdpi.commdpi.com |

| Washing | Deionized water | mdpi.commdpi.comnih.gov |

| Drying Temperature | 75 °C | mdpi.commdpi.comnih.gov |

| Drying Time | 10 hours | mdpi.commdpi.comnih.gov |

| Yield | ~85.88% | mdpi.comnih.gov |

Another established method for the synthesis of barium phytate is through precipitation using barium hydroxide (B78521). researchgate.netau.dk This method is particularly useful for extracting phytate from natural sources like rice bran. researchgate.netau.dk In this process, an acidic extract containing phytic acid is treated with barium hydroxide. researchgate.netau.dk The addition of barium hydroxide raises the pH of the solution, causing the precipitation of barium phytate. researchgate.netau.dk

A detailed procedure involves adding barium hydroxide to a hydrochloric acid extract of the phytate source with stirring until the powder dissolves and a new precipitate begins to form. researchgate.netau.dk The pH is then adjusted to 5.0 with sodium hydroxide to complete the precipitation. researchgate.netau.dk The crude barium phytate precipitate is then subjected to a series of washing steps, including with deionized water and a solution of sodium hydroxide and EDTA, to remove co-precipitating ions. au.dk

Controlled precipitation is crucial for obtaining barium phytate with desired characteristics. The precipitation of barium phytate is highly dependent on the pH of the solution. au.dk Barium phytate precipitates at a lower pH compared to other metal phytates, such as calcium phytate, which allows for a degree of selective precipitation by carefully controlling the pH. au.dk

For purification and obtaining a more crystalline product, techniques involving the conversion of crude barium phytate are employed. For instance, crude barium phytate can be treated with sulfuric acid to precipitate barium as insoluble barium sulfate (B86663), leaving free phytic acid in solution. au.dk The phytic acid can then be extracted and subsequently precipitated as a different salt, such as sodium phytate, under controlled conditions. au.dk While direct crystallization of barium phytate is less commonly detailed, the principles of controlling supersaturation, temperature, and solvent composition would apply to encourage the formation of well-defined crystals over amorphous precipitates.

Barium Hydroxide Precipitation Methods

Optimization of Reaction Conditions for Barium Phytate Synthesis

The yield, purity, and physical properties of the synthesized barium phytate are significantly influenced by various reaction parameters. Optimizing these conditions is essential for achieving a high-quality product.

Temperature plays a critical role in the reaction kinetics of barium phytate synthesis. mdpi.commdpi.com Performing the reaction at elevated temperatures, such as 100°C, can increase the reaction rate between phytic acid and barium carbonate, potentially leading to a higher yield in a shorter time. mdpi.com However, excessively high temperatures could lead to the degradation of phytic acid. One study maintained a constant temperature of 35°C, suggesting that the reaction can proceed efficiently at milder temperatures as well. mdpi.comnih.gov

Continuous and efficient stirring is essential throughout the synthesis process. mdpi.commdpi.com It ensures a homogeneous reaction mixture, facilitates the interaction between the reactants, and promotes uniform particle size of the precipitate. Mechanical stirring is explicitly mentioned in several synthesis protocols. mdpi.commdpi.com Inadequate stirring could result in incomplete reaction and a product with lower purity and yield.

The pH of the reaction medium is a critical factor in the formation and precipitation of barium phytate. au.dkrsc.org The solubility of metal phytate complexes is highly pH-dependent. plos.orgnih.gov Barium phytate precipitates at a lower pH compared to some other metal phytates. au.dk This property is exploited in purification procedures to selectively precipitate barium phytate from solutions containing other cations. au.dk

In the synthesis using barium hydroxide, the pH is carefully adjusted to around 5.0 to ensure complete precipitation of barium phytate. researchgate.netau.dk For the reaction with barium carbonate, the final product is washed until the pH of the washing solution is neutral (pH 7), indicating the removal of any excess acid or base. mdpi.comnih.gov The pH also influences the species of phytate present in the solution, which can affect its interaction with barium ions. rsc.org Studies on the inhibition of barite (barium sulfate) crystallization by phytate show that the dominant phytate species (e.g., PA⁶⁻, PA⁷⁻, and PA⁸⁻) vary within a pH range of 2 to 10. rsc.org Similarly, in barium phytate synthesis, controlling the pH is crucial for maximizing the formation of the desired insoluble salt.

Influence of Temperature and Stirring on Yield and Purity

Purification Strategies for Barium Phytate

The purification of barium phytate is a critical step to remove co-precipitated inorganic salts, proteins, and other organic impurities that are often present in crude extracts. Various strategies have been developed to enhance the purity of the final product, primarily involving precipitation, washing, and chromatographic techniques.

A common and effective method begins with the precipitation of phytate from an acidic extract using a barium salt. For instance, phytate extracted from rice bran using hydrochloric acid can be precipitated by adding barium hydroxide and adjusting the pH to 5.0 with sodium hydroxide. nih.gov This initial crude precipitate is then subjected to a series of washing steps to remove contaminants. A typical washing sequence involves an initial wash with demineralized water, followed by two washes with a solution of 0.1 M sodium hydroxide containing 0.01 M EDTA. nih.gov The alkaline wash helps in removing co-precipitated impurities like proteins, while EDTA (ethylenediaminetetraacetic acid) chelates and removes other contaminating cations. nih.gov A final wash with water removes residual sodium hydroxide and EDTA. nih.gov

Another approach involves the direct precipitation of barium phytate from a reaction between phytic acid and barium carbonate. The resulting white precipitate is purified by extensive washing with deionized water until the filtrate reaches a neutral pH of 7. This is followed by drying to obtain the purified white powder. mdpi.com The yield for this particular method has been reported to be approximately 85.88%. mdpi.com

For achieving higher purity, the crude barium phytate can be converted into free phytic acid, which is then purified before being potentially converted back to a high-purity barium salt. In one such procedure, the washed barium phytate precipitate is treated with 10 M sulfuric acid. nih.gov This step converts barium phytate into insoluble barium sulfate and soluble phytic acid. The phytic acid can then be extracted from the mixture using methanol (B129727). nih.govnih.gov

Historically, more complex purification schemes were employed. These involved alternate precipitation using ferric chloride and barium acetate (B1210297). cerealsgrains.org Another older method described suspending the crude product in water, decomposing it with hydrogen sulfide, and then reprecipitating it with lead acetate. After decomposition of the lead salt, barium was removed using sulfuric acid, and the phytate was finally precipitated with copper acetate. brockwell-bake.org.uk Recrystallization techniques have also been mentioned, such as precipitating the salt from a dilute hydrochloric acid solution with alcohol. brockwell-bake.org.uk

Ion-exchange chromatography is a powerful technique for purifying phytic acid and its salts. brjac.com.brnih.gov Crude phytate extracts can be passed through an anion-exchange column, which binds the negatively charged phytate ions. nih.govresearchgate.net Impurities can be washed away, and the purified phytate can then be eluted from the column using a salt gradient (e.g., sodium chloride) or an acid solution (e.g., HCl). cerealsgrains.orgnih.gov The purified phytic acid solution can then be used to prepare high-purity barium phytate. For example, phytic acid can be regenerated from barium phytate using a cation-exchange resin in its hydrogen (H+) form. cerealsgrains.org

The following table summarizes various purification strategies for barium phytate found in the literature.

Table 1: Summary of Purification Strategies for Barium Phytate

| Strategy | Key Reagents/Steps | Purpose of Step | Research Findings/Observations | Source(s) |

|---|---|---|---|---|

| Precipitation and Washing | 1. Precipitate with Barium Hydroxide at pH 5.2. Wash with water.3. Wash with 0.1 M NaOH + 0.01 M EDTA.4. Final wash with water. | 1. Isolate crude barium phytate.2. Remove soluble impurities.3. Remove co-precipitating cations and proteins.4. Remove residual washing agents. | Controls pH to reduce co-precipitation of other ions. Alkaline/EDTA wash is effective for removing cationic impurities. | nih.gov |

| Direct Precipitation and Rinsing | 1. React Phytic Acid with Barium Carbonate.2. Filter precipitate.3. Rinse with deionized water until pH 7. | 1. Synthesize barium phytate.2. Isolate product.3. Remove unreacted starting materials and soluble by-products. | A straightforward method resulting in a reported yield of 85.88%. | mdpi.com |

| Conversion and Extraction | 1. Treat crude Barium Phytate with Sulfuric Acid.2. Extract free Phytic Acid with Methanol. | 1. Precipitate barium as insoluble Barium Sulfate.2. Separate phytic acid from the insoluble sulfate. | This novel step allows for the isolation of free phytic acid, which can be further purified or converted to a high-purity salt. | nih.govnih.gov |

| Reprecipitation / Recrystallization | 1. Dissolve in dilute Hydrochloric Acid.2. Precipitate with alcohol. | 1. Solubilize the salt.2. Induce crystallization/precipitation, leaving more soluble impurities in the solution. | An older method used to increase the homogeneity of the product. | brockwell-bake.org.uk |

| Ion-Exchange Chromatography | 1. Convert Barium Phytate to soluble form (e.g., free acid via cation-exchange resin).2. Apply to an anion-exchange column.3. Elute with HCl or NaCl gradient. | 1. Prepare sample for chromatography.2. Bind phytate to the resin while impurities pass through.3. Release purified phytate from the resin. | A highly effective method for separating phytate from other inositol (B14025) phosphates and inorganic ions, leading to high purity. | cerealsgrains.orgbrjac.com.brnih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Barium Phytate Systems

Vibrational Spectroscopy for Chemical Structure Identification

Vibrational spectroscopy is a crucial analytical tool for identifying the chemical structure of compounds by measuring the vibrations of molecular bonds. rockymountainlabs.com

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in barium phytate and to confirm its synthesis from precursors like phytic acid and barium carbonate. mdpi.comnih.gov The analysis involves comparing the spectra of the reactants with that of the final product. mdpi.com

The FTIR spectrum of phytic acid exhibits several characteristic absorption bands. A broad peak around 3416 cm⁻¹ is associated with the O–H stretching vibrations of water molecules, while a band at approximately 2820 cm⁻¹ is attributed to the P–OH group's vibration. mdpi.com Other notable peaks for phytic acid include the O–P–O telescopic vibration at 1639 cm⁻¹ and CH₂ vibrations between 2846–2942 cm⁻¹. mdpi.com Barium carbonate, a common reactant, shows a distinct absorption peak for the C=O group at 1447.34 cm⁻¹ and a characteristic band for barium salt at 692.28 cm⁻¹. mdpi.comnih.gov

Upon the formation of barium phytate, significant changes are observed in the FTIR spectrum. The disappearance of the P–OH vibration peak (around 2820 cm⁻¹) from phytic acid and the C=O absorption peak (around 1447 cm⁻¹) from barium carbonate confirms the reaction between the two precursors. mdpi.comnih.gov Furthermore, the absorption band corresponding to (PO₃)²⁻ shifts from approximately 1007 cm⁻¹ in phytic acid to 1072 cm⁻¹ in barium phytate, indicating a change in the ionic interaction environment upon complexation with barium. nih.gov The resulting barium phytate spectrum retains the characteristic barium salt band at 692.28 cm⁻¹, confirming the presence of barium in the final compound. mdpi.comnih.gov The formation of metal-phytate bonds is also evidenced by the appearance of new peaks, such as those assigned to P–O–Metal interactions. rsc.org

Table 1: Key FTIR Absorption Bands for Barium Phytate and its Precursors Data sourced from multiple studies. mdpi.comnih.govrsc.org

| Wavenumber (cm⁻¹) | Assignment | Compound(s) | Significance |

| ~3416 | O–H stretching (water) | Phytic Acid, Barium Phytate | Presence of absorbed water |

| 2846–2942 | CH₂ stretching | Phytic Acid | Part of the inositol (B14025) ring structure |

| ~2820 | P–OH vibration | Phytic Acid | Disappears upon formation of barium phytate |

| ~1447 | C=O stretching | Barium Carbonate | Disappears upon reaction with phytic acid |

| 1007-1072 | (PO₃)²⁻ / P-O-C stretching | Phytic Acid, Barium Phytate | Peak shifts, indicating interaction with Ba²⁺ ions |

| ~692 | Barium salt characteristic band | Barium Carbonate, Barium Phytate | Confirms presence of barium in the product |

Microscopic and Elemental Analysis for Morphology and Composition

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of barium phytate particles. mdpi.comnih.gov Research findings from SEM analyses show that barium phytate typically presents as an irregular, granular-shaped solid. mdpi.comnih.govresearchgate.net The particles may appear as aggregates, making it sometimes difficult to determine the precise size and shape of individual particles. ias.ac.in This morphological characterization is essential for understanding the physical properties of the compound.

Energy-Dispersive X-ray Spectroscopy (EDS), often used in conjunction with SEM, is a technique for elemental analysis and chemical characterization. jeol.com When applied to barium phytate, EDS analysis confirms the presence of the expected constituent elements. mdpi.comnih.gov

The EDS data for barium phytate clearly show the presence of four primary elements: barium (Ba), phosphorus (P), oxygen (O), and carbon (C). mdpi.comnih.gov Furthermore, elemental mapping reveals that these elements are distributed homogeneously throughout the sample. mdpi.comnih.gov This uniform distribution provides strong evidence that barium phytate was successfully synthesized, rather than being a simple mixture of the initial reactants. mdpi.comnih.gov

Scanning Electron Microscopy (SEM) for Morphological Features

Thermal Decomposition Pathways and Stability Analysis

Thermogravimetric Analysis (TGA) is a method used to study the thermal stability and decomposition behavior of materials by measuring mass changes as a function of temperature. nih.gov For metal phytates, including barium phytate, the thermal degradation is a multi-stage process. tandfonline.com Generally, dry metal phytate complexes are found to be quite stable at high temperatures. nih.govresearchgate.net

The thermal decomposition of metal phytates can be broadly divided into three stages when heated in a nitrogen atmosphere: tandfonline.com

Dehydration: The first stage, occurring at lower temperatures (e.g., 40–200°C), corresponds to the loss of absorbed and crystal water. tandfonline.com

Initial Decomposition: In the second stage (e.g., 200–420°C), the phytic acid component begins to decompose, which can lead to the formation of intermediates like polyphosphates and phosphoric acid. tandfonline.com

High-Temperature Decomposition: With a further increase in temperature, these intermediates decompose into more stable phosphorus-containing oxides and a final char residue. tandfonline.com The final residue for various bivalent metal phytates at 700°C can be significant, ranging from 63% to over 74% by weight. tandfonline.com

Studies involving polyurethane foams modified with barium phytate have shown that its inclusion enhances the thermal stability of the composite material, as indicated by an increase in the final char residue. nih.govresearchgate.net

Table 2: General Thermal Decomposition Stages for Bivalent Metal Phytates Data based on generalized findings for metal phytates. tandfonline.comscielo.brscielo.br

| Temperature Range (°C) | Decomposition Stage | Description of Mass Loss |

| 40 - 200 | Dehydration | Evaporation of absorbed and crystalline water. |

| 200 - 420 | Primary Decomposition | Decomposition of the organic phytate structure into intermediate polyphosphates. |

| > 420 | Secondary Decomposition | Further degradation into phosphorus oxides and formation of a stable char residue. |

Pyrolysis Kinetics and Residue Characterization

The thermal decomposition behavior of barium phytate is a critical aspect of its characterization, often investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Studies on materials containing barium phytate reveal its influence on thermal stability and pyrolysis kinetics.

When incorporated into polymer matrices such as epoxy resin or polyurethane foam, barium phytate alters the decomposition process. For instance, in epoxy resin composites, the presence of barium phytate (Pa-Ba) along with an intumescent flame retardant (IFR) can lower the maximum thermal decomposition temperature and increase the amount of residue left at high temperatures. mdpi.com This suggests that barium phytate acts as a carbon source, promoting the formation of a stable char layer that provides heat and oxygen insulation. mdpi.com

The thermal degradation of epoxy resin typically occurs in two stages, with the main decomposition happening between 350°C and 500°C. mdpi.com The addition of barium phytate leads to an increase in the residual weight at 800°C, indicating enhanced thermal stability of the resulting char. mdpi.com For example, an epoxy composite containing 14% IFR and 2% barium phytate (EP/14IFR/2Ba) showed a residual weight of 25.90 wt% at 800°C, significantly higher than that of pure epoxy resin (7.25 wt%). mdpi.com

Similarly, studies on flexible polyurethane foams (FPUF) modified with barium phytate show improved flame-retardant properties and thermal stability. TGA results for FPUF containing 15% barium phytate (FPUF-PABA15) demonstrated maximum residual masses of 27.14% to 28.61% at various heating rates. researchgate.net This modification also led to a reduction in the peak heat release rate (PHRR) and total heat release (THR). researchgate.net The decomposition temperature of the modified foam was also noted to be higher across different heating rates. researchgate.net

The pyrolysis of phytate compounds, such as aluminum phytate and iron phytate, generally proceeds in stages: an initial water evaporation phase (40–200°C), followed by the decomposition of phytic acid into polyphosphate and phosphoric acid (200–420°C), and finally the breakdown of polyphosphate into phosphorus-containing oxides at higher temperatures. techscience.com Barium phytate is expected to follow a similar multi-stage decomposition pattern.

The characterization of the pyrolysis residue, primarily a carbonaceous char, is crucial. This char layer acts as a physical barrier, inhibiting the transfer of heat and flammable gases. The quality of this char can be assessed by its composition and structure. The addition of barium phytate has been shown to enhance the formation of a more stable and dense carbon layer. mdpi.com

Table 1: Thermogravimetric Analysis (TGA) Data for Epoxy Resin Composites

| Sample | Initial Decomposition Temp (T5wt%) (°C) | Temp of Max. Decomposition Rate (Tmax) (°C) | Residue at 800°C (wt%) |

|---|---|---|---|

| Pure Epoxy (EP) | 372 | 414 | 7.25 |

| EP/16IFR | 345 | 398 | 23.27 |

| EP/14IFR/2Ba | 338 | 347 | 25.90 |

Data sourced from a study on the synergistic flame retardant effect of barium phytate and intumescent flame retardant for epoxy resin. mdpi.com

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray diffraction (XRD) is a primary technique for identifying crystalline phases within a material. forcetechnology.com The method relies on the principle that every crystalline material produces a unique diffraction pattern when subjected to an X-ray beam. forcetechnology.com This pattern serves as a fingerprint, which can be compared to extensive databases to identify the material's crystal structure. ncl.ac.uk XRD is sensitive only to crystalline phases; amorphous materials will not produce sharp diffraction peaks but rather a broad hump. ccp14.ac.uk

The application of XRD to barium phytate systems helps in determining its phase and crystallinity. For instance, in studies investigating the formation of barite (barium sulfate) in the presence of phytic acid, XRD is used to characterize the precipitates. Research has shown that the initial product can be a non-crystalline, amorphous barium-phosphate phase, which is confirmed by the absence of sharp diffraction peaks corresponding to crystalline barite. geochemicalperspectivesletters.org

While detailed crystallographic data for pure barium phytate is not extensively reported in the literature, the general methodology for its analysis is well-established. An XRD analysis would involve collecting the powder diffraction pattern of a barium phytate sample. The positions (2θ angles) and intensities of the diffraction peaks would then be used for phase identification. azom.com If the material is crystalline, indexing programs can be employed to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, tetragonal). cambridge.orgcambridge.org For example, a study on barium titanyl oxalate (B1200264) tetrahydrate, another complex barium compound, successfully used XRD to identify its monoclinic cell structure. cambridge.org

In composite materials, XRD can distinguish between the original components and any new crystalline phases formed during processing or pyrolysis. For example, XRD analysis of the char residue from a polymer composite containing barium phytate could identify crystalline inorganic phases, such as barium phosphates, that contribute to the residue's thermal stability. The technique is powerful in confirming the absence of a particular crystalline phase, providing definitive evidence when expected peaks are not observed. ccp14.ac.uk

Raman Spectroscopy for Molecular Fingerprinting

The Raman spectrum of phytic acid and its salts is expected to show characteristic bands related to the phosphate (B84403) groups. Studies on the detection of phytic acid have identified Raman bands corresponding to P-O-C bending and P-O stretching vibrations. researchgate.net For phytic acid, these have been observed around 856 cm⁻¹ and 892 cm⁻¹. researchgate.net In barium phytate, the interaction of the barium cation (Ba²⁺) with the phosphate groups of the phytate anion would likely cause shifts in the positions and intensities of these bands, providing a distinct molecular fingerprint.

Raman spectroscopy is also extensively used to characterize the carbonaceous residue (char) from pyrolysis. The Raman spectrum of char typically features two prominent bands: the D-band (around 1350 cm⁻¹) and the G-band (around 1580 cm⁻¹). ncsu.edu The D-band is associated with disordered, defect-rich carbon structures, while the G-band corresponds to graphitic, ordered sp²-hybridized carbon structures. ncsu.edu

The intensity ratio of the D-band to the G-band (ID/IG) is a widely used parameter to assess the degree of graphitization of the char. ncsu.edu A lower ID/IG ratio indicates a more ordered, graphitic char layer. In studies of epoxy composites containing barium phytate, the char residue of the composite (EP/14IFR/2Ba) showed a lower ID/IG ratio compared to a similar composite without barium phytate. mdpi.com This suggests that barium phytate promotes the formation of a more orderly and dense carbon layer during combustion, which enhances its protective properties. mdpi.com

The analysis of barium-containing compounds like barium fluorohalides by Raman spectroscopy has shown how changes in chemical composition affect the spectra, allowing for detailed interpretations of chemical bonding and structure. spectroscopyonline.com A similar detailed analysis of barium phytate would yield significant insights into its molecular structure and interactions.

Table 2: Characteristic Raman Bands for Char Residue Analysis

| Band | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| D-band | ~1350 | Associated with disordered or defective carbon structures. |

| G-band | ~1580 | Associated with graphitized, ordered sp² carbon structures. |

Data sourced from studies on char characterization using Raman spectroscopy. ncsu.edu

Advanced Analytical Chemistry of Phytate Utilizing Barium Precipitation Techniques

Role of Barium Phytate in Phytic Acid Determination Methodologies

The quantification of phytic acid, a primary storage form of phosphorus in many plant tissues, is crucial in nutritional science and food chemistry. Precipitation-based methods, which isolate phytic acid from complex sample matrices, are foundational to its analysis. Among these, the use of barium phytate precipitation offers a distinct approach for separation and subsequent quantification.

Precipitation-Based Separation of Phytic Acid

The core of this methodology lies in the selective precipitation of phytate from an acidic extract using a barium salt, typically barium hydroxide (B78521) or barium acetate (B1210297). abcam.comtandfonline.com Phytic acid is first solubilized and extracted from a sample, commonly using an acid like hydrochloric acid. abcam.com The extract is then clarified, and the pH is adjusted to approximately 5.0, creating conditions favorable for the formation of insoluble barium phytate. abcam.com The addition of a soluble barium salt at this stage causes the precipitation of crude barium phytate, effectively separating it from other soluble components in the sample matrix. abcam.comtandfonline.com This precipitate can then be collected by centrifugation for further analysis or purification. abcam.com In some protocols, barium acetate is used in an alternating precipitation sequence with ferric chloride to achieve a phytic acid preparation that appears homogeneous by paper chromatography. cerealsgrains.org

Methodological Refinements for Enhanced Purity and Accuracy

The initial barium phytate precipitate is often crude and contains co-precipitated impurities. To enhance the purity of the isolate and the accuracy of the final determination, several refinement steps are employed. A common procedure involves a sequence of washes to remove contaminants. For instance, the precipitate can be washed with demineralized water, followed by a wash with a solution of sodium hydroxide containing ethylenediaminetetraacetic acid (EDTA) to chelate and remove co-precipitating cations. abcam.comresearchgate.net A final wash with water removes the EDTA and sodium hydroxide. abcam.com

For subsequent quantification or use, the purified barium phytate must be converted into a more soluble form. One established method involves treating the barium phytate precipitate with sulfuric acid. abcam.com This reaction forms insoluble barium sulfate (B86663), which precipitates out, leaving free phytic acid in the solution. abcam.com The phytic acid can then be extracted from this mixture, often using methanol (B129727), and subsequently converted to a soluble salt like sodium phytate by adding sodium hydroxide. abcam.com This process not only purifies the phytic acid but also converts it into a suitable form for various analytical assays. abcam.comresearchgate.net Another approach regenerates phytic acid from barium phytate using a cation-exchange resin in its hydrogen (H+) form. cerealsgrains.org These purification and conversion steps are critical for minimizing interference from other phosphorus-containing compounds or minerals that can lead to the overestimation of phytic acid content.

Application in Phytase Assay Substrate Preparation

Accurate measurement of phytase activity, an enzyme that degrades phytic acid, requires a pure substrate, typically sodium phytate. nih.govacs.org Barium phytate precipitation serves as a key intermediate step in the lab-scale preparation of high-purity sodium phytate from natural sources like rice bran. researchgate.netnih.govnih.gov

The process begins with an acidic extraction of phytate from the source material. abcam.com The phytate is then precipitated as crude barium phytate using barium hydroxide. abcam.com Following precipitation, the crucial purification steps described previously (see 4.1.2), including washes with water and NaOH-EDTA, are performed. abcam.comresearchgate.net The purified barium phytate is then treated with sulfuric acid, which converts it to free phytic acid and insoluble barium sulfate. abcam.com After separating the barium sulfate precipitate, the free phytic acid is recovered and neutralized with sodium hydroxide to form sodium phytate. abcam.com This sodium phytate can be further purified by precipitation from methanol or ethanol. abcam.comtandfonline.com The resulting high-purity sodium phytate is an essential reagent, serving as the substrate in assays to determine phytase activity in various samples, including animal feed and enzymes from microbial or plant sources. nih.govacs.org The quality of the substrate is critical, as contaminants can interfere with the commonly used phosphate-release assays. nih.govacs.org

Comparative Analysis with Other Metal Phytate Precipitation Methods

Besides barium, other metal ions, most notably iron(III) (ferric), are widely used to precipitate phytic acid for its determination. cerealsgrains.orgcerealsgrains.orgedpsciences.org The choice of metal ion can significantly impact the analysis due to differences in precipitate solubility, stoichiometry, and susceptibility to interference.

The ferric precipitation method involves adding a ferric chloride solution to an acidic extract, which forms an insoluble ferric phytate complex. cerealsgrains.orgcerealsgrains.org The amount of phytate is then determined either directly by measuring the phosphorus or iron content in the precipitate or indirectly by measuring the residual iron left in the supernatant. cerealsgrains.orgencyclopedia.pub

A primary challenge with ferric precipitation is the inconsistent stoichiometric ratio between iron and phytic acid in the precipitate, which can be influenced by pH, ionic strength, and the presence of other metals. cerealsgrains.orgencyclopedia.pub This can lead to inaccuracies in quantification, especially when the calculation assumes a fixed 4:6 Fe:P molecular ratio. cerealsgrains.org Furthermore, the ferric precipitation method is often non-selective, as it can co-precipitate lower inositol (B14025) phosphates (e.g., IP4, IP5) and inorganic polyphosphates, leading to an overestimation of the true phytic acid (IP6) content. edpsciences.orgencyclopedia.pub Studies have frequently reported that phytate values obtained via iron precipitation are higher than those from other techniques like ion-exchange chromatography. cerealsgrains.org

Barium phytate precipitation offers an alternative. While it also faces challenges with co-precipitation, the subsequent purification steps, particularly the conversion to barium sulfate and free phytic acid, provide a robust means of isolating the phytate from interfering cations. abcam.com The solubility of metal phytates varies significantly; ferric phytate is notably insoluble at very low pH (1.0-3.5), whereas other metal phytates, including those of calcium and zinc, are more soluble at lower pH values. The stability of metal-phytate complexes against enzymatic hydrolysis also differs, with Fe(III)-phytate complexes being particularly resistant. plos.orgnih.gov

The following table provides a comparative overview of the precipitation methods.

| Feature | Barium Phytate Precipitation | Ferric Phytate Precipitation |

|---|---|---|

| Precipitating Agent | Barium Hydroxide or Barium Acetate abcam.comtandfonline.com | Ferric Chloride cerealsgrains.org |

| Primary Use | Intermediate for phytase substrate preparation; phytic acid purification. abcam.comcerealsgrains.org | Direct and indirect quantification of phytic acid. cerealsgrains.orgencyclopedia.pub |

| Key Advantage | Allows for effective purification via conversion to insoluble BaSO4 and soluble phytic acid. abcam.com | Widely established and historically used method. cerealsgrains.org |

| Key Disadvantage | Less commonly used for direct routine quantification. | Inconsistent Fe:P stoichiometry; co-precipitation of lower inositol phosphates and inorganic phosphates leads to overestimation. edpsciences.orgcerealsgrains.orgencyclopedia.pub |

| Interference | Co-precipitation of other cations, which can be removed by washing with EDTA. abcam.com | Other phosphorus compounds and lower inositol phosphates are a significant source of error. edpsciences.org |

Coordination Chemistry and Complexation Behavior of Barium with Phytic Acid

Stoichiometry and Stability of Barium-Phytate Complexes

The stoichiometry of barium-phytate complexes refers to the molar ratio in which barium ions and phytate molecules combine. Phytic acid's structure allows for the formation of various salts and complexes, as its protons can be replaced by metal ions. diva-portal.org Barium phytate can be synthesized through the reaction of phytic acid with a barium source, such as barium carbonate. mdpi.comzlb.de The resulting product's composition can vary, leading to different stoichiometric ratios. For instance, a commonly referenced form, hexabarium phytate, has a molecular formula of C₆H₁₈BaO₂₄P₆, which suggests a complex interaction, though the simple name implies a 6:1 barium to phytate ratio. nih.gov However, other barium phytate compounds exist, and their formation depends on the reaction conditions. mdpi.com

The stability of these complexes is a critical factor. While specific stability constants for barium-phytate complexes are not extensively documented in the provided literature, the formation of insoluble precipitates under certain conditions indicates the formation of stable compounds. google.comcerealsgrains.org The thermal stability of barium phytate has been noted in studies where it is used as a synergistic flame retardant, indicating it can withstand elevated temperatures. mdpi.comzlb.de For example, in one study, a barium phytate and intumescent flame retardant composite showed a residual weight of 25.90 wt% at high temperatures, significantly more than pure epoxy, demonstrating the contribution of the barium phytate to thermal stability. mdpi.com

Table 1: Physicochemical Properties of Barium Phytate (C₆H₁₈BaO₂₄P₆) This interactive table summarizes key properties of a specific barium phytate compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₈BaO₂₄P₆ | PubChem nih.gov |

| Molecular Weight | 797.36 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 797.766620 Da | PubChem nih.gov |

| Topological Polar Surface Area | 401 Ų | PubChem nih.gov |

| Heavy Atom Count | 31 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 818 | PubChem nih.gov |

Influence of pH on Barium-Phytate Complex Formation and Solubility

The formation and solubility of barium-phytate complexes are profoundly influenced by the pH of the solution. frontiersin.orgfrontiersin.org The protonation state of phytic acid's twelve phosphate (B84403) protons is pH-dependent, which in turn dictates its chelating ability and the solubility of its metal complexes. sci-hub.se Generally, most metal phytates are more soluble at lower pH values and tend to precipitate as the pH increases.

Studies on various metal phytates show that solubility is significantly greater in slightly acidic conditions (pH 5.0) compared to near-neutral pH (pH 7.5). nih.govplos.org For example, the solubility of phytate complexes with alkaline earth metals like calcium and magnesium decreases as pH rises. Calcium phytate, for instance, sees an increase in solubility at pH values below 5.5–6.0. Given that barium is also an alkaline earth metal, its phytate complexes are expected to follow a similar trend. In processes involving barite (barium sulfate) scale formation, it has been noted that in a pH range of 2 to 10, the dominant phytate species are PA⁶⁻, PA⁷⁻, and PA⁸⁻, highlighting the importance of pH in determining the reactive form of the ligand. rsc.org

The solubility of metal phytates is not uniform across all metals. Ferric phytate, for example, is notably insoluble at very low pH values (1.0 to 3.5) and its solubility increases as the pH rises above 4. sci-hub.se

Table 2: General pH-Dependent Solubility of Various Metal Phytates This table provides an overview of how pH affects the solubility of phytate complexes with different metals.

| Metal Ion | Solubility Trend with pH | pH Range for Increased Solubility | Reference(s) |

| Calcium (Ca²⁺) | Increases at lower pH | < 5.5 - 6.0 | |

| Magnesium (Mg²⁺) | Increases at lower pH | < 7.2 - 8.0 | |

| Zinc (Zn²⁺) | Increases at lower pH | < 4.3 - 4.5 | |

| Iron (Fe³⁺) | Increases at higher pH | > 4.0 | sci-hub.se |

| General Trend | More soluble at pH 5.0 vs. pH 7.5 | Acidic > Neutral | nih.govplos.org |

Competitive Metal Ion Interactions with Phytic Acid in the Presence of Barium Ions

Phytic acid's capacity to form stable complexes with a wide range of multivalent cations leads to competitive interactions when multiple metal ions are present in a solution. diva-portal.org The outcome of this competition is determined by the relative stability of the different metal-phytate complexes, which is influenced by factors such as the ion's charge, size, and coordination preferences. frontiersin.orgresearchgate.net

Research indicates a general hierarchy in the stability of these complexes. One study reported the complexing ability in the order of Zn²⁺ > Cu²⁺ > Fe²⁺ > Ca²⁺. researchgate.net Another investigation using a pH-drop method found the order of decreasing stability to be zinc, copper, nickel, cobalt, manganese, calcium, and iron. sci-hub.se These findings suggest that transition metals like zinc and copper typically form more stable complexes with phytate than alkaline earth metals like calcium and, by extension, barium. Consequently, in a mixed-ion system, it is likely that zinc or copper ions could displace barium from its binding sites on the phytate molecule.

The presence of other cations can also have synergistic effects. For example, calcium ions can enhance the precipitation of zinc phytate, forming a mixed calcium-zinc-phytate complex, particularly at low zinc-to-phytate molar ratios. Conversely, at high zinc-to-phytate ratios, calcium may displace zinc from the phytate binding sites. It has also been shown that alkaline earth metals and transition metals may interact with different binding sites on the phytate ligand, further complicating these competitive dynamics. frontiersin.org While direct competitive studies involving barium are limited in the provided search results, the data for calcium, another alkaline earth metal, provides a strong indication of how barium would behave in a competitive binding environment.

Table 3: Comparative Solubility of Metal Phytate Complexes (at pH 5.0) This table illustrates the varying solubilities of different metal phytates, which reflects their relative stabilities and competitive potential. Lower solubility generally implies a more stable complex.

| Metal Phytate | Solubility (% after 1h in NaAc buffer, pH 5.0) | Classification | Reference(s) |

| Sodium (Na⁺) | 100% | Completely Soluble | nih.govplos.org |

| Calcium (Ca²⁺) | 90.5% | Largely Soluble | nih.govplos.org |

| Magnesium (Mg²⁺) | 64.5% | Largely Soluble | nih.govplos.org |

| Manganese (Mn²⁺) | 39.0% | Partially Soluble | nih.govplos.org |

| Copper (Cu²⁺) | 25.8% | Partially Soluble | nih.govplos.org |

| Zinc (Zn²⁺) | 14.3% | Partially Soluble | nih.govplos.org |

| Cadmium (Cd²⁺) | 8.23% | Partially Soluble | nih.govplos.org |

| Aluminum (Al³⁺) | 6.93% | Hardly Soluble | nih.govplos.org |

| Iron (Fe³⁺) | 4.31% | Hardly Soluble | nih.govplos.org |

Ligand Conformation and Binding Sites in Barium Phytate Structures

The structural arrangement of the phytate ligand (myo-inositol hexaphosphate) is fundamental to its coordination behavior with barium ions. The phytate molecule is not planar; its six-membered inositol (B14025) ring typically adopts a chair conformation. The most stable conformation for the phytate anion in solution up to a pH of approximately 9 is the "1a5e" conformation, where one of the six phosphate groups occupies an axial position and the other five are in equatorial positions. mdpi.comnih.gov

Binding between phytate and metal ions is primarily an electrostatic interaction involving the negatively charged oxygen atoms of the phosphate groups and the positively charged metal cations. cerealsgrains.org Phytic acid possesses six reactive phosphate groups, which can act as binding sites. These sites can coordinate to a single metal ion or act as bridges between two or more metal ions, leading to the formation of monomeric or polymeric complexes. frontiersin.org

While a detailed crystal structure specifically for a simple barium phytate complex is not described in the available search results, studies on other metal-phytate complexes provide valuable insights. For example, in a crystalline copper(II)-phenanthroline-phytate complex, all six phosphate groups of the phytate ligand were found to be involved in coordinating with copper ions. mdpi.com In this structure, some phosphate groups were monodentate (binding to one copper ion) while others were bidentate, bridging two copper ions. mdpi.com Similarly, research on a manganese(II)-phytate complex revealed the formation of infinite one-dimensional polymeric chains where the phytate ligands were linked through their equatorial phosphate groups. unifi.it Given that barium is a divalent cation like copper and manganese, it is plausible that it also interacts with multiple phosphate groups on the phytate molecule, potentially forming complex, bridged structures. The use of barium to precipitate and purify phytate from solutions further suggests a strong and specific interaction that leads to the formation of well-defined, albeit often amorphous, solid structures. cerealsgrains.orggeochemicalperspectivesletters.org

Material Science Applications of Barium Phytate Systems Non Biological/non Toxicological

Barium Phytate as a Component in Flame Retardant Systems

Barium phytate is utilized as a flame retardant additive, often working in concert with other systems to improve the fire resistance of polymeric materials. Its application is particularly noted in thermosetting plastics like epoxy resins and in cellular polymers such as polyurethane foams.

Barium phytate (Pa-Ba) has been successfully integrated into epoxy resin (EP) composites to bolster their fire safety. dntb.gov.uamdpi.com Research demonstrates that incorporating barium phytate, especially in conjunction with traditional intumescent flame retardants (IFR), significantly improves the flame retardancy of the epoxy matrix. mdpi.comnih.gov In one study, an epoxy composite containing 14% IFR and 2% barium phytate (EP/14IFR/2Ba) exhibited a limiting oxygen index (LOI) of 30.7%, a substantial increase from the 19.1% of pure epoxy resin. mdpi.comnih.gov This same composite showed a 69.13% reduction in the peak heat release rate (PHRR) compared to the unmodified epoxy. mdpi.comnih.gov The introduction of barium phytate helps to reduce the total amount of IFR needed, offering a more efficient and environmentally friendly approach to flame retarding epoxy resins. mdpi.com The presence of even small quantities of barium compounds can markedly increase the LOI and improve the compactness of the protective char layer formed during combustion. mdpi.com

Flammability Performance of Barium Phytate in Epoxy Resin Composites

| Composite System | Additive Loading (wt%) | LOI (%) | UL-94 Rating | PHRR Reduction (%) | Char Residue (wt% at 700°C) | Reference |

|---|---|---|---|---|---|---|

| Pure EP | 0 | 19.1 | - | - | 7.25 | mdpi.com |

| EP/16IFR | 16 | 24.3 | - | - | 21.01 | mdpi.com |

| EP/14IFR/2Ba | 14 (IFR), 2 (Pa-Ba) | 30.7 | - | 69.13 | 25.90 | mdpi.comnih.gov |

| EP/BP-PPDA | 5 | 32.3 | V-0 | - | - | dntb.gov.ua |

Barium phytate has also been investigated as a flame retardant for polyurethane foams (PUF), which are widely used but highly flammable. researchgate.netresearchgate.netglobalauthorid.com It is often used synergistically with other flame retardants like ammonium (B1175870) polyphosphate (APP). researchgate.netzlb.de In one study, rigid polyurethane foam (RPUF) modified with a combination of 10% APP and 5% barium phytate (PUF-A10-PB5) demonstrated superior thermal stability and flame retardant properties. researchgate.netzlb.de Cone calorimetry tests revealed that this synergistic system led to the lowest total heat release. researchgate.net Furthermore, the smoke density (Ds) was significantly reduced, indicating improved fire safety. researchgate.netzlb.de The incorporation of barium phytate into flexible polyurethane foam (FPUF) has also been shown to improve the flame-retardant properties of the resulting composites. researchgate.netglobalauthorid.com These findings suggest that barium phytate is a viable component for creating safer polyurethane-based materials. researchgate.netresearchgate.net

Fire Performance of Polyurethane Foam Modified with Barium Phytate

| Composite System | Additive Loading (wt%) | Key Findings | Reference |

|---|---|---|---|

| PUF-A10-PB5 | 10 (APP), 5 (Pa-Ba) | Highest thermal stability (integral programmed decomposition temperature and activation energy) | researchgate.netzlb.de |

| PUF-A10-PB5 | 10 (APP), 5 (Pa-Ba) | Lowest total heat release under various radiation intensities | researchgate.netzlb.de |

A key aspect of barium phytate's utility is its ability to act synergistically with intumescent flame retardants (IFR). dntb.gov.uamdpi.com IFRs typically work by swelling upon heating to form a porous, insulating char layer. Barium phytate enhances this effect. mdpi.com The barium ion is known to be an excellent carbonization agent, effectively promoting the reactions between the components of the IFR system (like ammonium polyphosphate and pentaerythritol) to enhance flame retardant efficiency. mdpi.com This synergy allows for a higher level of fire protection with a lower total flame retardant loading. mdpi.comnih.gov In epoxy resins, the combination of barium phytate and IFR leads to a more stable and higher quality char layer. mdpi.com Similarly, in polyurethane foams, barium phytate works with APP to improve thermal stability and reduce heat and smoke release during combustion. researchgate.netzlb.de This cooperative action is crucial for developing efficient and high-performance flame-retardant polymer systems. mdpi.comresearchgate.net

Application in Polyurethane Foams for Reduced Flammability

Mechanisms of Flame Retardancy Mediated by Barium Phytate

The flame-retardant action of barium phytate is primarily attributed to its activity in the condensed phase, with some indirect effects in the gas phase.

While the primary action of barium phytate is in the condensed phase, it also contributes indirectly to gas phase inhibition. dntb.gov.ua The thermal decomposition of phytate compounds can release non-combustible gases, such as water and carbon dioxide. researchgate.net These gases can dilute the concentration of flammable volatiles and oxygen in the gas phase, thereby inhibiting the combustion chain reaction. researchgate.netcore.ac.uk Furthermore, the phosphorus content in barium phytate can lead to the formation of phosphorus-containing radicals (like PO•) in the gas phase. ncsu.edu These radicals can scavenge highly reactive H• and OH• radicals that propagate the flame, thus terminating the combustion chain reaction. ncsu.eduresearchgate.net However, research suggests that for barium phytate systems, the dominant effect is the robust char formation in the condensed phase, which physically obstructs the fuel supply to the flame. dntb.gov.uamdpi.com

Performance Evaluation in Composite Materials

Limiting Oxygen Index (LOI) Analysis

The Limiting Oxygen Index (LOI) is a standardized test to determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

Research has demonstrated that the addition of barium phytate, often in synergy with other flame retardants, significantly increases the LOI of various polymer composites. For instance, in epoxy resin (EP) composites, the introduction of barium phytate (Pa-Ba) in conjunction with an intumescent flame retardant (IFR) resulted in a notable increase in the LOI value. mdpi.comnih.gov Pure epoxy resin exhibits an LOI of 19.1%. mdpi.comnih.gov When IFR is added, the LOI increases to 24.3%. mdpi.comnih.gov The synergistic combination of IFR and Pa-Ba further elevates the LOI, with the EP/14IFR/2Ba composite achieving the highest LOI of 30.7%. mdpi.comnih.govdntb.gov.uanih.gov This indicates that barium phytate enhances the flame retardant efficiency of the IFR system in epoxy resins. mdpi.comnih.gov

Similarly, in rigid polyurethane foam (RPUF) composites, the co-modification with barium phytate (PABA) and zinc borate (B1201080) (ZB) led to improved flame retardancy. researcher.life A composite containing 7.5 wt% PABA and 7.5 wt% ZB (RPUF-PABA7.5/ZB7.5) showed a 1.1% increase in LOI compared to a composite with 15 wt% PABA alone. researcher.life

The effectiveness of barium phytate has also been observed in textile applications. Cotton fabrics coated with a system containing chitosan (B1678972), phytic acid, and barium ions (CH/PA/Ba/PA) exhibited an LOI of 22.0, a significant improvement from the 16.2 of uncoated cotton. nih.gov

LOI Values of Various Barium Phytate Composites

| Composite System | Base Material | LOI (%) |

|---|---|---|

| Pure EP | Epoxy Resin | 19.1 mdpi.comnih.gov |

| EP/IFR | Epoxy Resin | 24.3 mdpi.comnih.gov |

| EP/14IFR/2Ba | Epoxy Resin | 30.7 mdpi.comnih.govdntb.gov.uanih.gov |

| Uncoated Cotton | Cotton Fabric | 16.2 nih.gov |

| CH/PA/Ba/PA Coated Cotton | Cotton Fabric | 22.0 nih.gov |

Cone Calorimetry for Heat Release Rate (HRR) and Total Heat Release (THR)

Cone calorimetry is a crucial tool for evaluating the fire behavior of materials under simulated real-world fire conditions. It measures key parameters such as the heat release rate (HRR), peak heat release rate (PHRR), and total heat release (THR). Lower values for these parameters indicate better fire safety.

Studies on epoxy resin composites containing barium phytate and an intumescent flame retardant (IFR) have shown a significant reduction in heat release. mdpi.com Pure epoxy has a high PHRR of 794.09 kW/m². mdpi.com The addition of IFR and barium phytate effectively reduces both the PHRR and THR. mdpi.com Specifically, the EP/14IFR/2Ba composite demonstrated a 69.13% decrease in PHRR compared to pure epoxy. mdpi.comdntb.gov.uanih.gov This reduction is attributed to the formation of a stable and compact char layer, promoted by the presence of barium phytate, which acts as a barrier to heat and mass transfer. mdpi.com

In flexible polyurethane foam (FPUF), the incorporation of barium phytate (PABA) also leads to a significant decrease in heat release. researchgate.net The FPUF-PABA15 composite, containing 15% PABA, recorded the lowest PHRR (44.69 kW/m²) and THR (2.49 MJ/m²). researchgate.netnih.gov Similarly, for rigid polyurethane foam (RPUF) modified with PABA and zinc oxide, the PHRR and THR were effectively reduced. x-mol.net The combination of barium phytate with zinc borate in RPUF also resulted in a reduction of PHRR and THR by 17.16% and 19.28% respectively, compared to RPUF with only barium phytate. researchgate.net

Cone Calorimetry Data for Barium Phytate Composites

| Composite System | Base Material | PHRR (kW/m²) | THR (MJ/m²) | PHRR Reduction (%) |

|---|---|---|---|---|

| Pure EP | Epoxy Resin | 794.09 mdpi.com | - | - |

| EP/14IFR/2Ba | Epoxy Resin | - | - | 69.13 mdpi.comdntb.gov.uanih.gov |

| FPUF-PABA15 | Flexible Polyurethane Foam | 44.69 researchgate.netnih.gov | 2.49 researchgate.netnih.gov | - |

| RPUF-PABA7.5/ZB7.5 vs RPUF-PABA15 | Rigid Polyurethane Foam | - | - | 17.16 researchgate.net |

| Uncoated Cotton | Cotton Fabric | 333.1 W/g nih.gov | 13.1 kJ/g nih.gov | - |

| CH/PA/Ba/PA Coated Cotton | Cotton Fabric | 129.1 W/g nih.gov | 5.4 kJ/g nih.gov | - |

Smoke Density and Suppression Characteristics

Smoke production during a fire is a major hazard, reducing visibility and causing toxicity. The smoke suppression capability of flame retardants is therefore a critical performance metric. Barium phytate has been shown to effectively reduce smoke density in various polymer systems.

In epoxy resin composites, the addition of barium phytate (Pa-Ba) and IFR leads to a decrease in the smoke production rate (SPR) and total smoke production (TSP). mdpi.com The peak smoke production rate (PSPR) of pure epoxy is 0.255 m²/s, which is significantly higher than that of the EP composites containing Pa-Ba. mdpi.com This suggests that barium phytate promotes the formation of a char layer that traps smoke particles, thus exhibiting excellent smoke suppression performance. mdpi.com

For flexible polyurethane foams (FPUF), the addition of 15% barium phytate (FPUF-PABA15) resulted in the best smoke suppression performance, with the smoke density (Ds) decreasing by 2.47 and the light transmittance increasing by 2.33%. researchgate.net In rigid polyurethane foams (RPUF) modified with barium phytate and zinc borate, a 5.41% decrease in smoke density was observed compared to RPUF containing only barium phytate. researchgate.netresearcher.life This indicates a synergistic effect between barium phytate and zinc borate in reducing smoke. researcher.liferesearcher.life

Smoke Suppression Data for Barium Phytate Composites

| Composite System | Base Material | Key Finding |

|---|---|---|

| EP/IFR/Pa-Ba | Epoxy Resin | Significant reduction in SPR and TSP compared to pure EP. mdpi.com |

| FPUF-PABA15 | Flexible Polyurethane Foam | Ds decreased by 2.47 and light transmittance increased by 2.33%. researchgate.net |

| RPUF-PABA7.5/ZB7.5 | Rigid Polyurethane Foam | 5.41% decrease in smoke density compared to RPUF-PABA15. researchgate.netresearcher.life |

Barium Phytate and Barium Sulfate Crystallization Inhibition Mechanisms

Role of Phytic Acid and Metal Phytates in Barite (BaSO4) Nucleation and Crystal Growth Inhibition

Phytic acid, a naturally occurring organophosphorus compound, and its salt, barium phytate, have demonstrated significant efficacy as dual-action inhibitors of barite (barium sulfate) scale. rsc.orgrimergroup.com They effectively suppress both the initial formation of crystal nuclei (nucleation) and the subsequent enlargement of existing crystals (crystal growth). rsc.orgresearchgate.net This inhibitory action is crucial in various industrial processes where barite scale formation is a persistent and problematic issue. rsc.org

The mechanism of inhibition is multifaceted. At nanomolar concentrations, phytate has been shown to completely suppress barite nucleation. rsc.org This is attributed to the ability of the phytate molecule, with its multiple phosphate (B84403) groups, to sequester free barium ions (Ba²⁺) in the solution, thereby reducing the supersaturation required for nucleation to occur. rsc.orgacs.org Furthermore, studies have revealed that micromolar concentrations of phytic acid can suppress the nucleation of other mineral scales like struvite, highlighting its broad potential as a nucleation inhibitor. researchgate.netacs.org

In addition to preventing nucleation, phytic acid and its phytate derivatives are potent inhibitors of barite crystal growth. rsc.org Research indicates that phytate is a more powerful growth inhibitor than some commercial phosphonate-based inhibitors, such as Diethylenetriamine pentamethylenephosphonic acid (DTPMP). rsc.org The inhibition of crystal growth is primarily due to the interaction of the inhibitor molecules with the barite crystal surfaces, rather than the sequestration of Ba²⁺ ions from the bulk solution. rsc.org

The presence of multiple, closely positioned acid groups on the phytate molecule allows it to act as a cooperative binding agent. rsc.orgnyu.edu This structure enables the molecule to adsorb onto the crystal surfaces, disrupting the regular incorporation of growth units (barium and sulfate (B86663) ions) into the crystal lattice. rsc.org This disruption effectively halts or significantly slows down the crystal growth process. rsc.orgresearchgate.net

Adsorption and Interaction Mechanisms on Barium Sulfate Crystal Surfaces

The efficacy of barium phytate as a scale inhibitor is fundamentally linked to its adsorption and interaction with the surfaces of barium sulfate crystals. rsc.org The phytate molecule, with its six phosphate groups, exhibits a strong affinity for binding to various crystallographic faces of barite. rsc.orgresearchgate.net This interaction is a key differentiator from many other inhibitors that may only interact with specific faces. researchgate.net

The primary mechanism of action is step pinning, where the adsorbed phytate molecules anchor themselves to the growth steps on the crystal surface. rsc.org This pinning action physically obstructs the advancement of these steps, effectively suppressing the addition of new layers to the crystal and halting its growth. rsc.org Time-resolved atomic force microscopy has provided direct evidence of this step pinning mechanism for both phytate and DTPMP on barite surfaces. rsc.org

The adsorption process is driven by the electrostatic and dispersive forces between the functional groups of the phytate molecule and the ions on the barite crystal surface. mdpi.com The phosphate groups (-PO₃²⁻) on the phytate molecule are particularly effective at binding to the barite crystal facets. rsc.org This strong binding frustrates the incorporation of barium and sulfate ions from the solution into the crystal lattice. rsc.org

The interaction of phytate with the barite surface is not uniform and can lead to distinct morphological changes. It has been observed to cause a roughening of the barite crystal surfaces, where the advancement of crystal layers is completely suppressed. rimergroup.com On certain facets, this interaction can even lead to the emergence of pyramidal macrosteps. rimergroup.com This demonstrates a distinct mode of action compared to other inhibitors and contributes to its high efficacy. rsc.org

Comparative Efficacy with Commercial Scale Inhibitors

Research has consistently shown that phytate exhibits superior or comparable performance to benchmark commercial scale inhibitors, particularly organophosphonates like DTPMP. rsc.org

Microfluidic studies focusing on the growth of barite crystals revealed that phytate can suppress crystallization at concentrations nearly one-third of those required for DTPMP to achieve the same effect, indicating its higher potency as a growth inhibitor. rsc.org In bulk crystallization assays, both phytate and DTPMP were capable of completely suppressing barite nucleation at nanomolar concentrations. rsc.org

The table below presents a comparison of the inhibitory effects of phytate and DTPMP on barite crystallization.

| Inhibitor | Action | Observation | Potency |

| Phytate | Nucleation & Growth Inhibition | Complete suppression of nucleation at nanomolar concentrations. Suppresses crystal growth at concentrations ~1/3 of DTPMP. rsc.org | More potent growth inhibitor. rsc.org |

| DTPMP | Nucleation & Growth Inhibition | Complete suppression of nucleation at nanomolar concentrations. rsc.org | Benchmark commercial standard. rsc.org |

It is important to note that while both are effective, phytates are organo-phosphate esters of phytic acid, whereas compounds like DTPMP are organo-phosphonic acids, representing different classes of molecules. rsc.org One key practical difference lies in their thermal stability; DTPMP is effective at higher temperatures ( > 210 °C), while phytates tend to decompose at lower temperatures (around 150 °C). rsc.org Despite this, phytate's enhanced potency, combined with its biocompatibility and wide availability, positions it as a potentially viable and environmentally friendly alternative to conventional barite scale treatments. rsc.org

Influence on Crystal Morphology and Polymorphism

The presence of barium phytate during the crystallization of barium sulfate has a profound impact on the resulting crystal morphology. In the absence of an inhibitor, barium sulfate particles often form as irregularly sized and shaped crystals, which can easily agglomerate into dense scale deposits. mdpi.com

When an inhibitor like phytate is introduced, it interacts with the growing crystal surfaces, leading to significant changes in their shape and structure. mdpi.com Studies using scanning electron microscopy (SEM) have shown that inhibitors promote the formation of more regular crystal shapes with smoother surfaces and well-defined edges. mdpi.com This suggests a more controlled nucleation and growth process guided by the inhibitor. mdpi.com

Specifically, phytate has been observed to induce a rounding of 2D crystal islands on the barite surface and suppress the advancement of growth steps. In some cases, the interaction of phytate with the crystal surface can lead to roughened surfaces and the formation of unique features like pyramidal macrosteps on certain facets. rimergroup.com This alteration of the crystal habit is a direct consequence of the inhibitor adsorbing onto specific crystal faces, thereby impeding their growth relative to other faces. researchgate.net The ability of phytate to interact with multiple principal crystallographic faces of barite is a key factor in its effectiveness at modifying crystal morphology. researchgate.net

While barium sulfate primarily exists in the barite crystal form, the presence of inhibitors and other ions can influence its structure. However, the provided research focuses more on the morphological changes of the barite crystals rather than inducing a polymorphic transformation to a different crystal structure of barium sulfate. The changes observed are modifications of the barite crystal habit rather than the formation of a different polymorph.

Application in Industrial Scale Prevention (e.g., Oilfield Operations)

The formation of mineral scale, particularly barium sulfate (barite), is a significant operational challenge in the oil and gas industry. researchgate.netchemeor.comwikipedia.org Scale deposits can accumulate in pipelines, valves, and other production equipment, leading to reduced flow, equipment damage, and significant economic losses. chemeor.comwikipedia.org

Scale inhibitors are a primary method for managing this issue. wikipedia.org Phytic acid and its derivatives, like barium phytate, have been identified as highly effective "green" scale inhibitors for oilfield applications. rsc.orgresearchgate.net Their ability to prevent both the nucleation and growth of barite crystals makes them suitable for preventative treatments. researchgate.net

In oilfield operations, scale inhibitors can be applied through continuous injection into production fluids or via "squeeze" treatments, where a larger volume of inhibitor is injected into the formation and slowly leaches back into the produced fluids over time. chemeor.comsapesco.com The effectiveness of these treatments relies on the inhibitor maintaining a minimum inhibitor concentration (MIC) in the water to prevent scale formation. researchgate.net

Phytate's high potency means that lower concentrations may be needed compared to some conventional inhibitors, which could offer economic and environmental advantages. rsc.org However, the thermal stability of the inhibitor is a critical factor for downhole applications where temperatures can be high. rsc.orgresearchgate.net While phosphonates like DTPMP are stable at very high temperatures, phytates have a lower decomposition temperature, which may limit their use in the hottest reservoirs but still makes them suitable for many topside and moderate temperature applications. rsc.orgchemeor.com The development of environmentally friendly and highly effective inhibitors like phytate is a key area of research for improving the sustainability of oilfield operations. researchgate.netwikipedia.org

Environmental and Geochemical Dynamics of Phytate Barium Interactions

Occurrence and Fate of Phytate in Natural and Engineered Systems

Phytate, or phytic acid, is the primary storage form of phosphorus in many plant seeds and grains, constituting 60-90% of the total phosphorus. dtu.dk It is introduced into natural and engineered environments through various pathways, including the decomposition of plant residues and the application of manure from grain-fed livestock. nih.gov Monogastric animals, for instance, are unable to fully digest phytate, leading to significant phosphorus excretion. nih.gov Consequently, phytate is a major component of organic phosphorus in many soils and can accumulate to substantial levels. nih.govnih.gov Annually, it is estimated that up to 51 million metric tons of phytate accumulate in soils, which is equivalent to about 65% of the phosphorus applied as fertilizer. nih.govnih.gov

In soil and aquatic systems, the fate of phytate is governed by its interactions with mineral surfaces, its susceptibility to enzymatic hydrolysis, and its complexation with various metal ions. nih.govpreprints.org Due to its highly phosphorylated structure, phytate is very reactive and can be strongly sorbed to soil particles, which limits its mobility and bioavailability. nih.gov Its strong binding affinity means that its sorption capacity in soils can be approximately four times that of orthophosphate. nih.govnih.gov The persistence of phytate in the environment is also influenced by microbial activity, as various microorganisms produce enzymes called phytases that can hydrolyze phytate, releasing inorganic phosphorus. nih.govfrontiersin.org

The accumulation of phytate in agricultural soils from long-term manure application can lead to the saturation of phosphorus binding sites, increasing the risk of phosphorus loss to water bodies and contributing to eutrophication. jscimedcentral.com

Precipitation and Immobilization of Phytate-Derived Phosphorus by Barium Ions in Environmental Matrices

Barium ions (Ba²⁺) play a significant role in the immobilization of phytate-derived phosphorus in various environmental matrices. The interaction between barium and phytate leads to the precipitation of barium phytate, a sparingly soluble salt. This process effectively removes dissolved phytate from the solution phase, thereby reducing its mobility and potential for transport into aquatic systems.

The precipitation of barium phytate is a key mechanism for the sequestration of organic phosphorus. In the presence of barium, phytate can form stable complexes that are resistant to degradation. preprints.org This immobilization is particularly important in environments with elevated concentrations of both barium and phytate, such as certain industrial or agricultural areas. The formation of barium phytate precipitates can be considered a natural attenuation process, limiting the bioavailability of this form of phosphorus.

Research has shown that the reaction between phytic acid and barium carbonate results in the formation of barium phytate. researchgate.netzlb.de This reaction demonstrates a direct pathway for the immobilization of phytate by barium-containing minerals in the environment. The resulting barium phytate can act as a stable sink for phosphorus, influencing its long-term cycling and fate in soils and sediments.

Stability of Barium Phytate under Varying Environmental Conditions (e.g., pH, Presence of Chelators)

The stability of barium phytate is a critical factor influencing the long-term sequestration of phytate-derived phosphorus. This stability is largely dependent on environmental conditions such as pH and the presence of chelating agents.

pH: The solubility of most metal phytates, and likely barium phytate, is pH-dependent. Generally, phytate complexes tend to be more soluble at lower pH values. For instance, the solubility of phytates with divalent cations like Ca²⁺ increases at pH values lower than 5.5–6.0. While specific data for barium phytate is limited, it is expected to follow a similar trend, with increased stability (lower solubility) at neutral to alkaline pH and higher solubility under acidic conditions.

Presence of Chelators: Chelating agents can influence the stability of barium phytate by competing for the barium ions or by forming soluble complexes with the phytate molecule itself. Strong chelating agents like EDTA have been shown to be effective at releasing metals from other metal-phytate complexes, though sometimes requiring reduction of the metal ion first. nih.gov Citric acid is another common natural chelator that can affect metal phytate solubility. nih.gov The presence of such chelators in the soil solution or in aquatic systems could potentially destabilize barium phytate precipitates, leading to the release of both barium and phytate back into the environment.